(Z)-2-(benzenesulfonyl)-3-(2-butoxy-3-methoxyphenyl)prop-2-enenitrile
Overview
Description
(Z)-2-(benzenesulfonyl)-3-(2-butoxy-3-methoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of sulfonyl compounds These compounds are characterized by the presence of a sulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(benzenesulfonyl)-3-(2-butoxy-3-methoxyphenyl)prop-2-enenitrile typically involves multiple steps:
Formation of the Benzenesulfonyl Group: This can be achieved by sulfonation of benzene using sulfur trioxide or chlorosulfonic acid.
Attachment of the Butoxy-Methoxy Phenyl Ring:
Formation of the Prop-2-enenitrile Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxy and methoxy groups.
Reduction: The nitrile group can be reduced to an amine group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include primary amines.
Substitution: Products may include sulfonamide derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
Medicine
Research into its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl compounds have shown efficacy.
Industry
Use in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-2-(benzenesulfonyl)-3-(2-butoxy-3-methoxyphenyl)prop-2-enenitrile would depend on its specific application. For example, if used as a pharmaceutical, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological effect. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the molecule.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile: Lacks the butoxy and methoxy groups.
(Z)-2-(benzenesulfonyl)-3-(2-methoxyphenyl)prop-2-enenitrile: Lacks the butoxy group.
(Z)-2-(benzenesulfonyl)-3-(2-butoxyphenyl)prop-2-enenitrile: Lacks the methoxy group.
Uniqueness
The presence of both butoxy and methoxy groups in (Z)-2-(benzenesulfonyl)-3-(2-butoxy-3-methoxyphenyl)prop-2-enenitrile makes it unique, potentially offering distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(Z)-2-(benzenesulfonyl)-3-(2-butoxy-3-methoxyphenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-3-4-13-25-20-16(9-8-12-19(20)24-2)14-18(15-21)26(22,23)17-10-6-5-7-11-17/h5-12,14H,3-4,13H2,1-2H3/b18-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOWYABAPAZJJW-JXAWBTAJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC=C1OC)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=CC=C1OC)/C=C(/C#N)\S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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